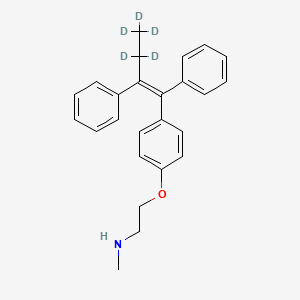
N-Desmethyl Tamoxifen-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Desmethyl Tamoxifen-d5 is a major metabolite of tamoxifen, a selective estrogen receptor modulator (SERM). It is also known as ICI-55,548 . The molecular formula of N-Desmethyl Tamoxifen-d5 is C25H22D5NO and its molecular weight is 362.52 . It is further metabolized into endoxifen (4-hydroxy-N-desmethyltamoxifen), which is thought to be the major active form of tamoxifen in the body .
Synthesis Analysis
Tamoxifen is metabolized in the liver by cytochrome P450 enzymes CYP3A4/5 and CYP2D6 to N-desmethyl-tamoxifen. N-desmethyl-tamoxifen is further metabolized to endoxifen via CYP2D6 .Molecular Structure Analysis
The molecular structure of N-Desmethyl Tamoxifen-d5 is complex, with a molecular formula of C25H22D5NO . Further details about the molecular structure are not available from the search results.Chemical Reactions Analysis
Tamoxifen and its metabolites were separated and detected by liquid chromatography–tandem mass spectrometry using multiple-reaction monitoring . This method was linear between 0.4 and 200 ng/g for 4-hydroxy-tamoxifen and endoxifen, and 4–2,000 ng/g for tamoxifen and N-desmethyl-tamoxifen .Physical And Chemical Properties Analysis
The physical and chemical properties of N-Desmethyl Tamoxifen-d5 include a molecular formula of C25H22D5NO and a molecular weight of 362.52 .Scientific Research Applications
Endoxifen, a metabolite of N-Desmethyl Tamoxifen, is a potent antiestrogen targeting estrogen receptor alpha for degradation in breast cancer cells. It blocks ERα transcriptional activity and inhibits estrogen-induced breast cancer cell proliferation, supporting the theory that endoxifen is critical for Tamoxifen's effectiveness in treating ER-positive breast cancer (Wu et al., 2009).
N-Desmethyltamoxifen's hydroxylation to endoxifen by CYP2D6 plays a crucial role in Tamoxifen's clinical activity. Studies indicate that CYP2D6 genotype and concurrent medications significantly affect endoxifen plasma concentrations (Borges et al., 2006).
Tamoxifen-DNA adducts, including those involving N-Desmethyltamoxifen, have been studied to understand Tamoxifen's genotoxic mechanism in endometrial cancer, although findings show no direct genotoxic mechanism involving these adducts in endometrial cancer initiation (Beland et al., 2004).
The metabolism of Tamoxifen to N-Desmethyl Tamoxifen and other metabolites in human liver microsomes has been studied to understand its bioactivation pathway and the role of various cytochrome P450 isoforms (Watanabe et al., 2015).
The deuterium isotope effect for alpha-hydroxylation of Tamoxifen, leading to the formation of N-Desmethyl Tamoxifen metabolites, has been investigated for its impact on the genotoxicity of Tamoxifen (Jarman et al., 1995).
Pharmacogenetics of endocrine therapy for breast cancer includes the study of CYP2D6 polymorphisms affecting the conversion of N-Desmethyl Tamoxifen to endoxifen, impacting breast cancer outcomes in tamoxifen-treated patients (Higgins & Stearns, 2011).
Mechanism of Action
Target of Action
N-Desmethyl Tamoxifen-d5 is a major metabolite of Tamoxifen , a selective estrogen receptor modulator (SERM) . Its primary target is the estrogen receptor . The role of the estrogen receptor is to bind to estrogen, a hormone that plays a crucial role in the growth and development of female secondary sexual characteristics. In the context of breast cancer, estrogen can promote the growth of cancer cells .
Mode of Action
Instead, it blocks the receptor, preventing estrogen from binding to it . This inhibits the growth of cancer cells that require estrogen to grow and divide . N-Desmethyl Tamoxifen-d5 is further metabolized into endoxifen (4-hydroxy-N-desmethyltamoxifen), which is thought to be the major active form of Tamoxifen in the body .
Biochemical Pathways
The metabolism of N-Desmethyl Tamoxifen-d5 involves several biochemical pathways. Tamoxifen is primarily metabolized into N-Desmethyl Tamoxifen-d5, which is then further metabolized into endoxifen . These metabolic processes involve various enzymes, including those in the cytochrome P450 family . The end product, endoxifen, is a potent estrogen receptor antagonist .
Pharmacokinetics
The pharmacokinetics of N-Desmethyl Tamoxifen-d5 involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, Tamoxifen is well absorbed and then metabolized into N-Desmethyl Tamoxifen-d5 . The compound is then further metabolized into endoxifen . The bioavailability of N-Desmethyl Tamoxifen-d5 and its metabolites can be influenced by various factors, including individual genetic variations in the enzymes involved in its metabolism .
Result of Action
The primary result of N-Desmethyl Tamoxifen-d5’s action is the inhibition of estrogen receptor-positive breast cancer cell growth . By blocking the estrogen receptor, N-Desmethyl Tamoxifen-d5 prevents estrogen from promoting the growth of these cancer cells . This can lead to a decrease in the size of the tumor and potentially prevent the spread of the cancer .
Action Environment
The action, efficacy, and stability of N-Desmethyl Tamoxifen-d5 can be influenced by various environmental factors. These include the individual’s genetic makeup, particularly variations in the genes encoding the enzymes involved in the metabolism of Tamoxifen . Other factors, such as the individual’s overall health, age, and the presence of other medications, can also influence the action of N-Desmethyl Tamoxifen-d5 .
Safety and Hazards
Future Directions
Research into tamoxifen resistance is a key area of future study. Understanding the complex metabolism and pharmacokinetics of tamoxifen is important for dose optimization . Larger population studies are required to understand the underlying mechanism of tamoxifen metabolism for optimization of its treatment .
properties
IUPAC Name |
N-methyl-2-[4-[(Z)-3,3,4,4,4-pentadeuterio-1,2-diphenylbut-1-enyl]phenoxy]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO/c1-3-24(20-10-6-4-7-11-20)25(21-12-8-5-9-13-21)22-14-16-23(17-15-22)27-19-18-26-2/h4-17,26H,3,18-19H2,1-2H3/b25-24-/i1D3,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDCDZSEEAUOHN-JZSWEIPSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


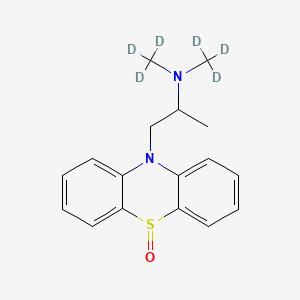
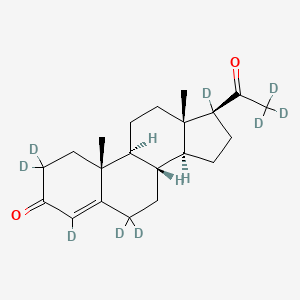
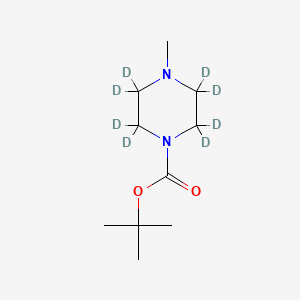
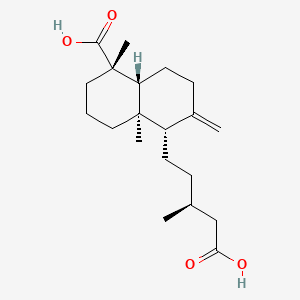
![5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-2-(4,4,4-trideuteriobutyl)imidazole-4-carbaldehyde](/img/structure/B563537.png)
![1-tert-Butyl 4-[6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]piperazine-1,4-dicarboxylate](/img/structure/B563538.png)
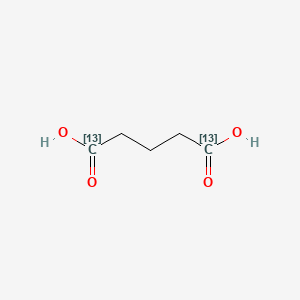
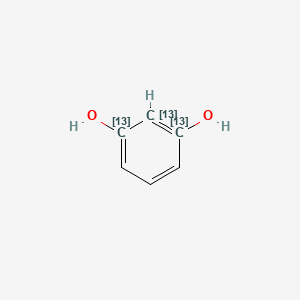
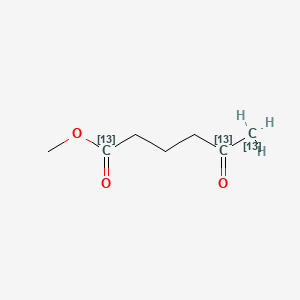
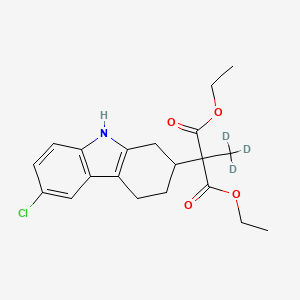


![[4-(4-Aminophenoxy)(2-pyridyl)]-N-(methyl-d3)carboxamide](/img/structure/B563551.png)